molecular formula C12H15ClFNO2 B12502554 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12502554
M. Wt: 259.70 g/mol
InChI Key: FRZTWNHRSHWUGF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZTWNHRSHWUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a suitable fluorinated benzyl halide reacts with the pyrrolidine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated benzyl derivatives and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
2-[(2-Fluorophenyl)methyl]-D-Proline HCl 2-Fluorobenzyl C₁₂H₁₅ClFNO₂ 259.705 1217651-48-3 Fluorine at ortho position; S-configuration
(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid HCl 3-Fluorobenzyl C₁₂H₁₅ClFNO₂ 259.705 1049740-20-6 Fluorine at meta position; R-configuration
(S)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid HCl 3-Chlorobenzyl C₁₂H₁₅Cl₂NO₂ 276.16 1217822-94-0 Chlorine (larger, more lipophilic) at meta
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid HCl 2,4-Dichlorobenzyl C₁₂H₁₄Cl₃NO₂ 310.61 1217610-34-8 Two chlorine atoms; enhanced steric effects
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl Phenyl (no halogen) C₁₁H₁₄ClNO₂ 227.69 1807939-10-1 No halogen; stereochemical complexity
Key Observations :

Chlorine (e.g., 3-chloro analog) increases lipophilicity and molecular weight, which may alter pharmacokinetic properties like membrane permeability .

Stereochemical Impact :

  • The S-configuration in the target compound and its dichloro analog (CAS 1217610-34-8) contrasts with the R-configuration in the 3-fluoro derivative (CAS 1049740-20-6), suggesting divergent biological activities due to enantioselective interactions .

Physicochemical Properties: The 2,4-dichloro analog (MW 310.61) exhibits higher molecular weight and lipophilicity compared to the mono-halogenated compounds, which could reduce aqueous solubility but improve tissue penetration . The non-halogenated phenyl analog (CAS 1807939-10-1) lacks halogen-induced polarity, making it less likely to engage in hydrogen bonding but more prone to π-π stacking interactions .

Synthetic Routes :

  • Similar compounds are synthesized via coupling reactions between substituted benzyl halides or sulfonyl chlorides and pyrrolidine-2-carboxylate esters, followed by reduction and salt formation (e.g., using SnCl₂ or HCl gas) .

Functional and Application Insights

  • Medicinal Chemistry Relevance: Fluorinated pyrrolidine derivatives are explored as protease inhibitors or neurotransmitter analogs due to fluorine’s ability to modulate bioavailability and target affinity . The 2-fluorophenyl group may confer resistance to oxidative metabolism, extending half-life compared to chlorinated analogs .
  • Challenges :

    • Halogenated analogs face synthesis complexities due to regioselectivity (e.g., avoiding para-substitution in dichloro derivatives) .
    • Stereochemical purity is critical; improper configuration can nullify activity or introduce toxicity .

Biological Activity

2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a 2-fluorobenzyl group and a carboxylic acid functional group, suggests potential biological activities, particularly in neuropharmacology and enzyme inhibition.

  • Molecular Formula : C₁₂H₁₅ClFNO₂
  • Molar Mass : Approximately 259.71 g/mol

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitter modulators, which suggests potential interactions with various receptors in the central nervous system. Preliminary studies indicate that it may exhibit significant effects on enzyme inhibition and receptor binding, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

Research has highlighted several key areas of biological activity for 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride:

  • Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in treating neurological disorders.
  • Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes involved in neurotransmission, although further research is required to confirm these findings and understand the implications for therapeutic use.
  • Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various biological targets, which are crucial for determining its therapeutic viability.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of structurally similar compounds and their biological activities:

Compound NameMolecular FormulaKey Features
(2S)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochlorideC₁₂H₁₅ClFNO₂A stereoisomer with different biological activity
(2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochlorideC₁₂H₁₅ClClNO₂Similar structure but with a chlorophenyl group
(R)-1-(4-fluorobenzyl)pyrrolidineC₁₁H₁₄FNLacks carboxylic acid functionality; potential analgesic effects
(R)-4-(4-nitrobenzyl)-L-proline hydrochlorideC₁₁H₁₂ClN₃O₂Nitro group substitution on benzyl; explored for anti-inflammatory properties

Neuropharmacological Studies

A study focusing on the neuropharmacological effects of 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride showed promising results in modulating neurotransmitter release in vitro. The compound was tested against various receptor types, indicating potential anxiolytic effects.

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes linked to neurodegenerative diseases. The IC50 values obtained from these studies suggest a moderate level of potency compared to established inhibitors.

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